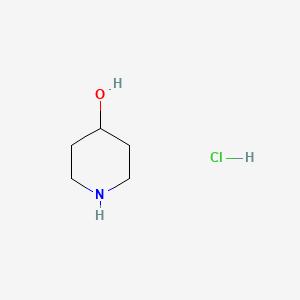

4-Hydroxypiperidine hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCORPXOKYDINR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70202099 | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5382-17-2 | |

| Record name | 4-Hydroxypiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005382172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70202099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxypiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxypiperidine hydrochloride, a key building block in the synthesis of numerous pharmaceutical compounds. This document consolidates essential data, experimental protocols, and safety information to support its effective use in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. It is the hydrochloride salt of 4-hydroxypiperidine, rendering the parent compound more stable and water-soluble.

General Properties

| Property | Value | Reference(s) |

| IUPAC Name | Piperidin-4-ol hydrochloride | N/A |

| Synonyms | 4-Piperidinol hydrochloride, Piperidin-4-ol HCl | |

| CAS Number | 5382-17-2 | |

| Molecular Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 155-157 °C | |

| Boiling Point | Not applicable (decomposes) | N/A |

| Density | ~1.12 g/cm³ (estimate based on piperidine HCl) | [3] |

| pKa (Piperidinium ion) | ~11.1 | [4] |

| Solubility | Soluble in water and methanol (25 mg/mL) |

Spectral Data

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of this compound in a solvent like D₂O or DMSO-d₆ is expected to show signals corresponding to the piperidine ring protons and the hydroxyl proton. Due to the protonation of the nitrogen, the adjacent methylene protons (at C2 and C6) will be deshielded and appear at a lower field compared to the free base.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-4 (methine) | 3.6 - 4.0 | m |

| H-2, H-6 (axial & equatorial) | 3.0 - 3.4 | m |

| H-3, H-5 (axial & equatorial) | 1.6 - 2.0 | m |

| -OH | Variable, dependent on solvent and concentration | s (br) |

| -NH₂⁺- | Variable, dependent on solvent and concentration | s (br) |

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will show three distinct signals for the piperidine ring carbons.

| Carbon | Expected Chemical Shift (δ, ppm) | |---|---|---| | C-4 | 60 - 65 | | C-2, C-6 | 40 - 45 | | C-3, C-5 | 30 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of the ammonium salt will be indicated by a broad absorption in the 2400-3200 cm⁻¹ region due to N-H stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3200 - 3500 | Strong, broad |

| N-H stretch (ammonium) | 2400 - 3200 | Strong, broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-O stretch | 1050 - 1150 | Strong |

Mass Spectrometry

Under typical electron ionization (EI) mass spectrometry, this compound will likely fragment to show the mass of the free base, 4-hydroxypiperidine. The molecular ion peak of the free base is expected at m/z 101.15.

| Fragment | Expected m/z |

| [C₅H₁₁NO]⁺ | 101.15 |

| [C₅H₁₀N]⁺ | 84.08 |

| [C₄H₈N]⁺ | 70.06 |

Experimental Protocols

Synthesis of this compound from N-Boc-4-hydroxypiperidine

This protocol describes the deprotection of N-Boc-4-hydroxypiperidine to yield this compound.[5]

Materials:

-

N-Boc-4-hydroxypiperidine

-

Saturated solution of HCl in 1,4-dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a round-bottom flask, add a saturated solution of HCl in 1,4-dioxane (approximately 6 mL per gram of starting material).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess HCl.

-

The resulting solid is this compound, which can be used as is or further purified by recrystallization.

Purification by Recrystallization

A general procedure for the recrystallization of piperidine salts.[6] The choice of solvent is critical and should be determined empirically. A mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, ethyl acetate) is often effective.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., methanol or ethanol).

-

If the solution is colored, treat it with a small amount of activated charcoal and perform a hot filtration to remove the charcoal.

-

To the hot, clear solution, add a "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy.

-

Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Analytical Methods (General Approach)

Specific validated methods for this compound are not widely published. However, methods for similar piperidine derivatives can be adapted.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of this compound. Since the compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) or derivatization with a UV-active agent would be necessary.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm or Mass Spectrometry (LC-MS)

Gas Chromatography (GC): For GC analysis, derivatization is typically required to increase the volatility and thermal stability of the analyte. The hydroxyl and amino groups can be derivatized, for example, by silylation.

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5)

-

Carrier Gas: Helium

-

Injector and Detector Temperature: 250 °C and 280 °C, respectively

-

Oven Program: A temperature gradient from 100 °C to 250 °C.

Reactivity and Stability

This compound is a stable crystalline solid under normal laboratory conditions. It is hygroscopic and should be stored in a tightly sealed container in a dry place. The primary reactive sites are the secondary amine (in its protonated form) and the secondary hydroxyl group. The free base can be liberated by treatment with a base. The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.

Safety Information

Hazard Identification:

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask (e.g., N95)

-

Hand Protection: Chemical-resistant gloves

-

Eye Protection: Safety glasses or goggles

-

Skin and Body Protection: Laboratory coat

This guide is intended for use by qualified individuals trained in chemical handling and laboratory procedures. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

References

- 1. 4-Hydroxypiperidine-d5 Hydrochloride | C5H12ClNO | CID 171394745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. mt.com [mt.com]

physicochemical properties of 4-Hydroxypiperidine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxypiperidine Hydrochloride

Introduction

This compound is a piperidine derivative that serves as a crucial intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] As a hydrochloride salt, it is typically a white crystalline powder soluble in water and other polar solvents.[2] Its bifunctional nature, containing both a secondary amine and a hydroxyl group, makes it a versatile scaffold for synthesizing a wide range of bioactive molecules. This guide provides a detailed overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic applications.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in chemical synthesis.

| Property | Value | References |

| Molecular Formula | C₅H₁₂ClNO | [1][3][4] |

| Molecular Weight | 137.61 g/mol | [3][4][5][6] |

| Appearance | White to off-white powder or crystalline solid | [1][3][4] |

| Melting Point | 155-157 °C | [1][3][5] |

| Boiling Point | Not available for the hydrochloride salt. The free base (4-Hydroxypiperidine) boils at 108-114 °C at 10 mmHg. | [7] |

| Solubility | Methanol: 25 mg/mL (clear, colorless solution) | [1][3][5] |

| Also described as soluble in water and other polar solvents. | [2] | |

| Storage Conditions | Room temperature, under an inert atmosphere. | [1][3] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound. The following sections describe standard experimental protocols.

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the deprotection of N-Boc-4-hydroxypiperidine.[3][4]

Procedure:

-

Combine tert-butyl 4-hydroxypiperidine-1-carboxylate (1 equivalent, e.g., 5 g, 24.84 mmol) with a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (e.g., 30 mL).[4]

-

Stir the resulting mixture at room temperature for approximately 2 hours.[4]

-

Monitor the reaction for completion (e.g., by TLC).

-

Upon completion, concentrate the mixture under vacuum to remove the solvent and excess HCl.[4]

-

The resulting off-white solid is this compound, which can be collected (e.g., 3.4 g, 99% yield).[3][4]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A general method for piperidine derivatives is potentiometric titration.[8][9]

Procedure:

-

Calibrate a potentiometer using standard aqueous buffers (e.g., pH 2, 5, and 7).[8]

-

Prepare a sample solution of the piperidine derivative in deionized water at a known concentration. Maintain a constant ionic strength using a salt solution like 0.1 M potassium chloride.[8]

-

Maintain the solution at a constant temperature (e.g., 25 ± 0.5°C) with constant stirring.[8]

-

Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise aliquots.[8]

-

Record the pH after each addition of the titrant to generate a pH-titration curve.[8]

-

The pKa value is determined from the pH at the half-neutralization point of the curve.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation of organic molecules.[10][11]

Procedure (for ¹H NMR):

-

Dissolve approximately 10 mg of the this compound sample in about 0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a clean NMR tube.[12] Deuterated solvents are used to avoid large solvent signals in the spectrum.[11]

-

Ensure the sample is fully dissolved. The solvent height in the tube should be approximately 4.5-5 cm.[12]

-

Cap the NMR tube and insert it into a spinner. Carefully place the assembly into the NMR spectrometer's magnet.[12]

-

Acquire the spectrum according to the instrument's standard procedures.

-

Process the resulting data to obtain the final spectrum. The chemical shifts, splitting patterns, and integration of the peaks provide detailed information about the molecular structure.[10][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13][14]

Procedure (for solid sample using ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Run a background spectrum without any sample present. This is done to subtract signals from the atmosphere (e.g., CO₂, water vapor).

-

Place a small amount of the solid this compound powder onto the crystal surface, ensuring complete coverage.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Scan the sample to obtain its infrared spectrum.

-

The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the molecule's chemical bonds (e.g., O-H stretch, N-H stretch, C-H stretch).

Synthesis and Applications

This compound is a valuable starting material for the synthesis of numerous pharmaceutical agents.[3][15] Its structure is a key component in drugs such as Sibrafiban and Lamifiban, which are non-peptide fibrinogen receptor antagonists.[3][15][16]

The synthesis workflow from a protected precursor is a straightforward and high-yielding process.

Caption: Workflow for the synthesis of 4-Hydroxypiperidine HCl.

As a versatile chemical scaffold, this compound enables the creation of more complex molecules through modification of its hydroxyl and amino groups. This makes it a foundational element in many drug discovery programs.

References

- 1. This compound | 5382-17-2 [amp.chemicalbook.com]

- 2. CAS 5382-17-2: this compound [cymitquimica.com]

- 3. This compound CAS#: 5382-17-2 [m.chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-羟基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. azolifesciences.com [azolifesciences.com]

- 12. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. photometrics.net [photometrics.net]

- 15. biocompare.com [biocompare.com]

- 16. This compound | 5382-17-2 [chemicalbook.com]

A Technical Guide to the Solubility of 4-Hydroxypiperidine Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 4-hydroxypiperidine hydrochloride in organic solvents. Due to the limited availability of comprehensive quantitative data in publicly accessible literature, this document summarizes the existing information and presents a generalized, robust experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis.

Introduction

This compound (CAS No. 5382-17-2) is a piperidine derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its solubility in different organic solvents is a critical parameter for reaction optimization, purification, and formulation development. As a hydrochloride salt, it is generally characterized as a white crystalline powder that is soluble in water and other polar solvents.[1] The presence of both a hydroxyl group and a hydrochloride salt moiety significantly influences its solubility profile.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in peer-reviewed literature. The available information is often qualitative or limited to a single solvent. The following table summarizes the known quantitative and qualitative solubility data.

| Solvent Class | Solvent | Chemical Formula | Solubility | Reference(s) |

| Polar Protic | Methanol | CH₃OH | Soluble, 25 mg/mL (clear, colorless) | [2][3][4][5] |

| Water | H₂O | Soluble | [1] | |

| Polar Aprotic | Not Available | - | Data not available in searched sources | |

| Non-Polar | Not Available | - | Data not available in searched sources |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of this compound in an organic solvent using the widely accepted shake-flask method followed by gravimetric analysis. This method is reliable for generating accurate and reproducible solubility data.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed glass vials for filtrate collection

-

Drying oven or vacuum desiccator

-

General laboratory glassware

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Seal the vials tightly and place them on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to sediment.

-

For finer suspensions, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the total weight of the vial containing the filtered saturated solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute, or use a vacuum desiccator for complete solvent removal.

-

Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (m_solute): (Weight of vial with dry solute) - (Weight of empty vial)

-

Mass of solvent (m_solvent): (Weight of vial with filtrate) - (Weight of vial with dry solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the experimental determination of solubility as described in the protocol.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides the currently available solubility information for this compound in organic solvents and a detailed, generalized experimental protocol for its determination. The provided workflow and protocol offer a solid foundation for researchers to accurately measure the solubility of this compound in solvents relevant to their work, thereby facilitating more efficient process development and formulation design. The lack of comprehensive public data highlights the need for further experimental studies to build a more complete solubility profile for this important chemical intermediate.

References

Stability of 4-Hydroxypiperidine Hydrochloride Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 4-Hydroxypiperidine hydrochloride under acidic conditions. It is intended to be a valuable resource for researchers and professionals involved in drug development, formulation, and quality control. This document outlines the principles of forced degradation studies, detailed experimental protocols for assessing stability, and potential degradation pathways.

Introduction

This compound is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its stability profile is a critical parameter that can influence the quality, safety, and efficacy of the final drug product. Understanding its degradation behavior under various stress conditions, particularly acidic environments, is mandated by regulatory agencies and is a fundamental aspect of drug development.[3][4] Forced degradation studies, or stress testing, help to elucidate the intrinsic stability of a molecule, identify potential degradation products, and develop stability-indicating analytical methods.[3][4]

This guide will focus on the theoretical and practical aspects of evaluating the stability of this compound when subjected to acidic stress.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 155-157 °C |

| Solubility | Soluble in water and methanol |

The data in this table is compiled from multiple sources.[5][6]

Forced Degradation under Acidic Conditions

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify the likely degradation products and establish the degradation pathways.[3] For acid-catalyzed degradation, the drug substance is typically exposed to a solution of a strong acid at elevated temperatures.

Potential Degradation Pathway

The primary reactive functional group in 4-Hydroxypiperidine, besides the secondary amine (which is protonated in the hydrochloride salt), is the secondary alcohol. Under strong acidic conditions and heat, this alcohol can undergo dehydration, an elimination reaction, to form an alkene. The likely major degradation product would be 1,2,3,6-tetrahydropyridine.

References

4-Hydroxypiperidine hydrochloride as a scaffold in medicinal chemistry

An In-Depth Technical Guide to 4-Hydroxypiperidine Hydrochloride: A Privileged Scaffold in Medicinal Chemistry

Introduction

The piperidine ring is a ubiquitous structural motif in a vast number of approved pharmaceuticals, valued for its ability to confer favorable physicochemical and pharmacokinetic properties such as improved solubility and metabolic stability.[1] Among the functionalized piperidines, 4-hydroxypiperidine has emerged as a particularly versatile and indispensable building block in modern drug discovery.[2] Available typically as its hydrochloride salt for stability and ease of handling, this scaffold offers two distinct points for chemical modification: the secondary amine and the hydroxyl group at the 4-position.[3]

This technical guide provides a comprehensive exploration of the role of 4-hydroxypiperidine as a core scaffold in medicinal chemistry. We will delve into its synthetic utility, applications in constructing pharmacologically active agents across various therapeutic areas, and present quantitative biological data, detailed experimental protocols, and visualizations of key synthetic and biological pathways.

Synthetic Versatility and Key Transformations

The power of the 4-hydroxypiperidine scaffold lies in the orthogonal reactivity of its two functional groups. The secondary amine can be readily alkylated, acylated, or arylated, while the hydroxyl group can be oxidized, alkylated, or used in coupling reactions. To achieve regioselective modification, the nitrogen is often protected, most commonly with a tert-butoxycarbonyl (Boc) group, forming N-Boc-4-hydroxypiperidine.[4][5] This protection strategy allows for a vast array of transformations on the hydroxyl group before the piperidine nitrogen is deprotected and subsequently functionalized.

Caption: Key reaction pathways for the 4-hydroxypiperidine scaffold.

Experimental Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine

The protection of the piperidine nitrogen is a foundational step for many synthetic routes. This protocol describes the widely used method of reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O).[4][6]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., Triethylamine)

-

Methanol or a solvent system like Dichloromethane/Water

-

Petroleum ether or n-hexane for crystallization

Procedure (adapted from[6]):

-

Dissolve or suspend 4-hydroxypiperidine (or its hydrochloride salt with an appropriate amount of base) in methanol.

-

Add potassium carbonate (if starting from the hydrochloride salt, use at least 2 equivalents).

-

At a controlled temperature (e.g., 25-30°C), add di-tert-butyl dicarbonate (typically 1.1-1.2 equivalents) to the mixture.

-

Allow the reaction to proceed for 6-8 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off any insoluble salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

To the resulting residue, add petroleum ether or n-hexane to induce crystallization.

-

Cool the mixture in an ice bath or refrigerate to maximize crystal formation.

-

Collect the white crystalline product, N-Boc-4-hydroxypiperidine, by vacuum filtration and wash with cold solvent.

Applications in Drug Discovery

The 4-hydroxypiperidine scaffold is a core component in drugs across multiple therapeutic areas, including oncology, central nervous system (CNS) disorders, and allergy medications.[2]

Oncology

The scaffold is frequently incorporated into kinase inhibitors to enhance solubility, improve pharmacokinetic profiles, and provide key interaction points with the target protein.[4]

-

Kinase Inhibitors: Crizotinib (Xalkori®), an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, features a 4-hydroxypiperidine-derived moiety that is crucial for its activity.[4][5] The piperidine ring acts as a linker, and modifications at the 4-position are key to its binding.

-

Glutaminase (GAC) Inhibitors: In the development of allosteric GAC inhibitors for cancer therapy, the 4-hydroxypiperidine ring has been used as a rigid spacer to replace more flexible linkers found in earlier compounds.[7] This led to the discovery of potent inhibitors like UPGL00019, which show promise in inhibiting cancer cell growth by targeting glutamine metabolism.[2][7]

Caption: Simplified ALK/c-Met signaling and the inhibitory action of Crizotinib.

Table 1: Activity of Selected 4-Hydroxypiperidine-Based Anticancer Agents

| Compound | Target | Assay | Activity | Reference(s) |

|---|---|---|---|---|

| Crizotinib | ALK, c-Met | Kinase Assay | IC₅₀ < 20 nM | [4] |

| UPGL00019 | Glutaminase (GAC) | Enzymatic Assay | High Potency | [2][7] |

| Pyridinyloxazole 11 | p38 MAP Kinase | In vivo (Rat CIA) | ED₅₀ = 10 mg/kg |[8][9] |

Central Nervous System (CNS) Disorders

The 4-hydroxypiperidine scaffold is a key building block for agents targeting the CNS, including analgesics and treatments for neuropsychiatric disorders.[2][3]

-

Analgesics: Several studies have reported the synthesis of 4-hydroxypiperidine derivatives with significant analgesic properties. A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen, showed significant analgesic activity in rat models, with some also producing a reduction in blood pressure.[10][11]

-

Neuroreceptor Antagonists: The scaffold is used to develop non-imidazole histamine H3 receptor antagonists for treating conditions like ADHD and Alzheimer's disease.[2] It is also a core component in the synthesis of potent and selective dopamine D4 receptor antagonists, which are targets for treating schizophrenia.[12]

Table 2: Analgesic Activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine Derivatives

| Compound | Dose | Animal Model | Assay | Activity | Reference(s) |

|---|---|---|---|---|---|

| Derivatives 2-5 | 50 mg/kg (i.m.) | Male Wistar Rats | Tail Flick Test | Significant Analgesic Activity | [10][11][13] |

| Pethidine (Ref.) | 50 mg/kg (i.m.) | Male Wistar Rats | Tail Flick Test | Standard Reference |[10][11] |

Experimental Protocol 2: Synthesis of Phenacyl Derivatives of 4-Hydroxypiperidine for Analgesic Screening

This protocol is a general representation for the synthesis of phenacyl derivatives, which have been evaluated for analgesic activity.[13][14]

Materials:

-

4-Hydroxypiperidine

-

Substituted phenacyl halide (e.g., 2-bromoacetophenone)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone or other suitable solvent

-

Reflux condenser and heating mantle

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxypiperidine (1 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (approx. 2-3 equivalents) to the solution to act as a base and acid scavenger.

-

Add the substituted phenacyl halide (1 equivalent) to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the desired N-phenacyl-4-hydroxypiperidine derivative.

Other Therapeutic Areas

The versatility of the scaffold extends to numerous other drug classes.

-

Antihistamines: It is a key intermediate in the synthesis of modern antihistamines like Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF) receptors.[2][15]

-

Antiplatelet Agents: 4-Hydroxypiperidine is the starting material for non-peptide fibrinogen receptor (GPIIb/IIIa) antagonists such as Sibrafiban and Lamifiban, which have been investigated as antiplatelet therapies.[2][16]

Caption: A general experimental workflow for drug discovery using the scaffold.

Conclusion

This compound is a privileged scaffold in medicinal chemistry, offering a robust and synthetically tractable platform for the development of diverse therapeutic agents.[2] Its strategic incorporation into molecules allows for the fine-tuning of physicochemical properties and the establishment of critical interactions with biological targets. The successful application of this scaffold in blockbuster drugs and numerous clinical candidates, from kinase inhibitors in oncology to CNS agents and antihistamines, underscores its enduring importance. The continued exploration of new synthetic methodologies and novel derivatizations of the 4-hydroxypiperidine core will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 3. CAS 5382-17-2: this compound [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents [patents.google.com]

- 7. GAC inhibitors with a 4-hydroxypiperidine spacer: Requirements for potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. squ.elsevierpure.com [squ.elsevierpure.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. innospk.com [innospk.com]

- 16. biocompare.com [biocompare.com]

A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 4-Hydroxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for drug design. 4-Hydroxypiperidine hydrochloride serves as a versatile and cost-effective starting material, offering two key points for chemical modification: the secondary amine and the hydroxyl group.[4] This guide details several strategic pathways for leveraging this bifunctionality to synthesize diverse and novel heterocyclic systems, including spirocyclic and fused ring structures, which are of significant interest in modern drug discovery programs.[1][3]

This document provides detailed experimental protocols, quantitative data summaries, and workflow diagrams to assist researchers in the practical application of these synthetic strategies.

Core Synthetic Strategies & Methodologies

The strategic diversification of the 4-hydroxypiperidine core begins with the selective protection of the nitrogen atom, most commonly as its tert-butyloxycarbonyl (Boc) derivative, to modulate reactivity and prevent unwanted side reactions.[5] From this key intermediate, N-Boc-4-hydroxypiperidine, the hydroxyl group can be oxidized to a ketone, enabling a host of carbonyl-based reactions, or it can be directly functionalized.

Diagram: Synthetic Diversification Pathways

The following diagram illustrates the primary synthetic pathways starting from this compound.

Caption: Key synthetic transformations from 4-Hydroxypiperidine.

Synthesis of N-Boc-4-Piperidone: A Key Intermediate

The oxidation of N-Boc-4-hydroxypiperidine to N-Boc-4-piperidone is a critical step that opens the door to a wide range of synthetic possibilities, particularly for constructing spiro-heterocycles.[6]

Experimental Protocol: Swern Oxidation

-

Reaction Setup: A 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with dichloromethane (DCM, 150 mL) and oxalyl chloride (1.2 eq). The solution is cooled to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Dimethyl sulfoxide (DMSO, 2.2 eq) dissolved in DCM (20 mL) is added dropwise over 15 minutes, maintaining the temperature below -65 °C. The mixture is stirred for an additional 15 minutes.

-

Substrate Addition: A solution of N-Boc-4-hydroxypiperidine (1.0 eq) in DCM (50 mL) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -60 °C. The reaction is stirred for 1 hour at -78 °C.

-

Quenching: Triethylamine (TEA, 5.0 eq) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature over 1 hour.

-

Work-up: The reaction is quenched with water (100 mL). The organic layer is separated, washed sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

-

Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (Silica gel, 20-30% Ethyl Acetate in Hexanes) to yield N-Boc-4-piperidone as a white solid.

| Parameter | Value |

| Starting Material | N-Boc-4-hydroxypiperidine |

| Scale | 20.1 g (100 mmol) |

| Product Mass | 18.7 g |

| Yield | 94% |

| Purity (HPLC) | >98% |

| Table 1: Quantitative data for the Swern oxidation. |

Pathway A: Synthesis of Spiro-oxindole Piperidines

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[7] The synthesis often involves a multi-component reaction with the N-Boc-4-piperidone intermediate.[6][8]

Experimental Protocol: Three-Component Spiro-oxindole Synthesis

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) and isatin (1.0 eq) in absolute ethanol (50 mL), add L-proline (0.2 eq) as an organocatalyst.

-

Reaction Conditions: The mixture is stirred at 60 °C for 12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate is collected by filtration.

-

Purification: The solid is washed with cold ethanol (3 x 20 mL) and dried under vacuum to afford the pure spiro[piperidine-4,3'-oxindole] derivative.

| Parameter | Value |

| Starting Material | N-Boc-4-piperidone |

| Scale | 1.99 g (10 mmol) |

| Product Mass | 3.01 g |

| Yield | 88% |

| Purity (¹H NMR) | >99% |

| Table 2: Data for the synthesis of a model spiro-oxindole. |

Pathway B: Synthesis of Fused Bicyclic Systems via N-Arylation and Intramolecular Cyclization

This strategy involves the initial N-arylation of 4-hydroxypiperidine, followed by functionalization of the hydroxyl group and a subsequent intramolecular cyclization to form fused heterocyclic systems.

Experimental Protocol: Buchwald-Hartwig N-Arylation and Subsequent Cyclization

-

N-Arylation: In a nitrogen-flushed flask, combine this compound (1.0 eq), 2-bromobenzaldehyde (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (2.5 eq). Add anhydrous toluene (100 mL). The mixture is heated to 100 °C for 16 hours. After cooling, the mixture is filtered through Celite, and the solvent is evaporated. The crude product is purified by column chromatography.

-

Intramolecular Cyclization (Aza-Prins type): The purified N-aryl-4-hydroxypiperidine (1.0 eq) is dissolved in dichloromethane (50 mL). The solution is cooled to 0 °C, and trifluoroacetic acid (TFA, 3.0 eq) is added dropwise. The reaction is stirred at room temperature for 6 hours.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated NaHCO₃ solution until the effervescence ceases. The organic layer is separated, dried over Na₂SO₄, and concentrated.

-

Purification: The crude material is purified by flash chromatography to yield the fused bicyclic product. The diastereoselective nature of aza-Prins cyclizations often results in high selectivity for specific isomers.[9][10][11]

| Parameter | N-Arylation Step | Intramolecular Cyclization |

| Starting Material | 4-Hydroxypiperidine HCl | N-(2-formylphenyl)-4-hydroxypiperidine |

| Scale | 1.38 g (10 mmol) | 1.85 g (9 mmol) |

| Product Mass | 1.85 g | 1.56 g |

| Yield | 90% | 85% |

| Purity (LC-MS) | >97% | >96% |

| Table 3: Data for the two-step synthesis of a fused piperidine system. |

Experimental and Analytical Workflow

The successful synthesis and characterization of novel compounds require a systematic workflow, from reaction setup to final analysis and registration.

Diagram: General Synthetic Workflow

Caption: Standard workflow for synthesis, purification, and analysis.

Application in Drug Discovery: Targeting Kinase Signaling

Many piperidine-based heterocycles are developed as kinase inhibitors for applications in oncology and immunology.[12][13] The synthesized spiro-oxindole piperidines, for example, could be evaluated as inhibitors of a hypothetical "Novel Kinase X" (NKX), a serine/threonine kinase implicated in a pro-inflammatory signaling cascade.

Diagram: Hypothetical NKX Signaling Pathway

The diagram below illustrates a simplified signaling pathway where an extracellular inflammatory signal activates a receptor, leading to the downstream activation of NKX. Activated NKX then phosphorylates a transcription factor (TF), which translocates to the nucleus to promote the expression of inflammatory genes. The synthesized spiro-oxindole compound acts as an ATP-competitive inhibitor, blocking the kinase activity of NKX.

Caption: Inhibition of the hypothetical NKX signaling pathway.

Conclusion

This compound is a foundational starting material for the efficient construction of complex heterocyclic systems. The synthetic routes outlined in this guide—from the generation of the key piperidone intermediate to its elaboration into spirocyclic and fused systems—demonstrate the versatility of this scaffold. By providing detailed protocols and quantitative data, this document serves as a practical resource for researchers aiming to expand their chemical libraries with novel, drug-like molecules poised for biological evaluation. The continued exploration of new reactions and strategies starting from this simple precursor will undoubtedly lead to the discovery of future therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 5382-17-2: this compound [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scilit.com [scilit.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benthamscience.com [benthamscience.com]

The Strategic Application of 4-Hydroxypiperidine Hydrochloride in the Synthesis of Compound Libraries for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the piperidine scaffold stands out as a privileged structure, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic properties. Among the functionalized piperidines, 4-Hydroxypiperidine hydrochloride serves as a versatile and economically viable building block for the construction of diverse chemical libraries. Its bifunctional nature, possessing a secondary amine and a secondary alcohol, provides two key points for molecular diversification, enabling the exploration of extensive chemical space in the quest for novel bioactive compounds. This guide details the strategic use of this compound in library synthesis, providing in-depth experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

The secondary amine of the piperidine ring allows for a variety of modifications, including N-alkylation, N-acylation, and participation in multicomponent reactions. The hydroxyl group at the 4-position offers a handle for further functionalization through oxidation, esterification, and etherification, allowing for the fine-tuning of physicochemical properties such as solubility and hydrogen bonding capacity. The hydrochloride salt form ensures stability and ease of handling. Strategic protection of the amine or alcohol functionality is often employed to achieve selective derivatization and expand the diversity of the resulting library.

Core Synthetic Strategies and Library Generation

The generation of compound libraries from this compound can be broadly categorized into derivatization of the nitrogen and oxygen atoms. A common initial step involves the liberation of the free base from the hydrochloride salt, typically by treatment with a suitable base, or the protection of the secondary amine, most commonly with a tert-butyloxycarbonyl (Boc) group, to allow for selective reactions at the hydroxyl group.

N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the N-alkylation of secondary amines. In the context of library synthesis, this reaction allows for the introduction of a wide variety of substituents to the piperidine nitrogen. The reaction typically proceeds by the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by reduction with a mild reducing agent.

Table 1: Representative N-Alkylation of 4-Hydroxypiperidine via Reductive Amination

| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |

| 1 | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 85 |

| 2 | 4-Chlorobenzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | 82 |

| 3 | Cyclohexanone | Sodium cyanoborohydride | Methanol | 78 |

| 4 | Isobutyraldehyde | Sodium triacetoxyborohydride | Dichloromethane | 88 |

N-Acylation

N-acylation is another fundamental transformation for diversifying the 4-hydroxypiperidine scaffold. This reaction is typically achieved by treating the piperidine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent, in the presence of a base. This strategy allows for the introduction of a wide range of amide functionalities.

Table 2: Representative N-Acylation of 4-Hydroxypiperidine

| Entry | Acylating Agent | Coupling Agent | Base | Solvent | Yield (%) |

| 1 | Benzoyl chloride | - | Triethylamine | Dichloromethane | 92 |

| 2 | Acetic anhydride | - | Pyridine | Dichloromethane | 95 |

| 3 | 4-Methoxybenzoic acid | HATU | DIPEA | DMF | 88 |

| 4 | Phenylacetic acid | DCC/HOBt | Triethylamine | Dichloromethane | 85 |

O-Alkylation (Williamson Ether Synthesis)

To achieve O-alkylation, the piperidine nitrogen is typically protected, for example as the N-Boc derivative. The hydroxyl group can then be deprotonated with a strong base to form an alkoxide, which subsequently displaces a leaving group from an alkyl halide in a classic Williamson ether synthesis. This approach introduces diverse ether linkages.

Table 3: Representative O-Alkylation of N-Boc-4-hydroxypiperidine

| Entry | Alkyl Halide | Base | Solvent | Yield (%) |

| 1 | Benzyl bromide | Sodium hydride | THF | 90 |

| 2 | Ethyl iodide | Sodium hydride | DMF | 85 |

| 3 | 4-Fluorobenzyl chloride | Potassium tert-butoxide | THF | 88 |

| 4 | Propargyl bromide | Sodium hydride | DMF | 92 |

O-Acylation (Esterification)

Similar to O-alkylation, esterification is generally performed on the N-protected 4-hydroxypiperidine. Standard esterification conditions, such as reaction with an acyl chloride or carboxylic anhydride in the presence of a base, or coupling with a carboxylic acid using a carbodiimide reagent, can be employed to generate a library of esters.

Table 4: Representative O-Acylation of N-Boc-4-hydroxypiperidine

| Entry | Acylating Agent | Coupling Agent | Base | Solvent | Yield (%) |

| 1 | Acetyl chloride | - | Pyridine | Dichloromethane | 96 |

| 2 | Isobutyryl chloride | - | Triethylamine | Dichloromethane | 93 |

| 3 | Benzoic acid | DCC/DMAP | Dichloromethane | 90 | |

| 4 | Cyclopropanecarboxylic acid | EDCI/HOBt | DIPEA | DMF | 87 |

Experimental Protocols

General Procedure for Liberation of 4-Hydroxypiperidine Free Base

To a stirred suspension of this compound (1.0 eq) in dichloromethane (10 mL/g), an aqueous solution of sodium hydroxide (2 M, 1.1 eq) is added dropwise at 0 °C. The mixture is stirred for 30 minutes, after which the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 5 mL/g). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the 4-hydroxypiperidine free base, which is typically used immediately in the next step.

Protocol for Library Synthesis via Reductive Amination

In an array of reaction vials, 4-hydroxypiperidine (1.0 eq) is dissolved in 1,2-dichloroethane (0.5 M). To each vial, a unique aldehyde or ketone (1.1 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The vials are sealed and shaken at room temperature for 16 hours. The reactions are then quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude products can be purified by parallel flash chromatography.

Protocol for Library Synthesis via N-Acylation with Acyl Chlorides

To an array of reaction vials containing a solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (0.5 M) at 0 °C, a unique acyl chloride (1.1 eq) is added dropwise. The vials are sealed and shaken at room temperature for 4 hours. The reactions are then quenched with water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate, 1 M HCl, and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the N-acylated products, which can be further purified by crystallization or chromatography.

Protocol for Library Synthesis of Ethers via Williamson Ether Synthesis

In an array of oven-dried vials under an inert atmosphere, N-Boc-4-hydroxypiperidine (1.0 eq) is dissolved in anhydrous THF (0.5 M). The solutions are cooled to 0 °C, and sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise. The mixtures are stirred at room temperature for 30 minutes. A unique alkyl halide (1.2 eq) is then added to each vial. The reactions are stirred at room temperature for 16 hours. The reactions are carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ethers are then purified. The Boc protecting group can be subsequently removed by treatment with an acid such as trifluoroacetic acid or HCl in dioxane.

Visualizing Workflows and Biological Pathways

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of N-alkylated 4-hydroxypiperidine derivatives.

Caption: Parallel synthesis workflow for N-alkylation.

Signaling Pathway Example: JAK-STAT Pathway

Derivatives of 4-hydroxypiperidine have been investigated as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancer.

The 4-Hydroxypiperidine Scaffold: A Privileged Core for Diverse Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxypiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in a wide array of clinically successful and investigational drugs.[1][2] Its structural features—a saturated heterocyclic ring, a protected or accessible secondary amine, and a strategically placed hydroxyl group—offer a versatile platform for synthetic elaboration.[1][3] This combination allows for the fine-tuning of physicochemical properties, such as solubility and metabolic stability, and the precise orientation of pharmacophoric elements to engage with biological targets.[3] This guide explores key structural analog classes derived from the 4-hydroxypiperidine core, presenting quantitative biological data, detailed experimental protocols, and visualizations of relevant synthetic and signaling pathways.

Class 1: Histamine H₃ Receptor Antagonists

Derivatives of 4-hydroxypiperidine are prominent in the development of non-imidazole histamine H₃ receptor (H₃R) antagonists.[1][4] The H₃R is a presynaptic G-protein coupled receptor (GPCR) that modulates the release of histamine and other key neurotransmitters in the central nervous system, making its antagonists promising therapeutic agents for neurological and cognitive disorders.[1] The 4-hydroxypiperidine core often serves as a central linker, with the piperidine nitrogen and the 4-position hydroxyl group acting as key points for synthetic modification to optimize receptor affinity and selectivity.[5]

Quantitative Data: H₃ Receptor Affinity

The following table summarizes the in vitro potencies of representative 4-hydroxypiperidine-based H₃R antagonists. Affinity is often expressed as a pA₂ value (the negative logarithm of the antagonist concentration that produces a 2-fold shift in an agonist's concentration-response curve) or a pKᵢ value (the negative logarithm of the inhibition constant).

| Compound ID | Core Structure Modification | Receptor Target | Potency (pA₂ or pKᵢ) | Reference |

| ADS-003 (1a) | 1-[(Benzofuran-2-yl)methyl] substitution | Guinea Pig H₃R | pA₂ = 8.47 | [1] |

| ADS-003 (1a) | 1-[(Benzofuran-2-yl)methyl] substitution | Rat H₃R | pKᵢ = 7.9 | [1] |

| ADS-003 (1a) | 1-[(Benzofuran-2-yl)methyl] substitution | Human H₃R | pKᵢ = 6.6 | [1] |

| Compound 1d | 1-Benzyl substitution | Guinea Pig H₃R | pA₂ = 7.79 | [1] |

| Compound 9b1 | 1-Benzyl-4-(5-aminopentyloxy) | Human H₃R | pKᵢ = 6.78 | [4] |

| Compound 9b2 | 1-Benzyl-4-(5-aminopentyloxy) | Human H₃R | pKᵢ = 7.09 | [4] |

| Compound 9b5 | 1-Benzyl-4-(5-aminopentyloxy) | Human H₃R | pKᵢ = 6.99 | [4] |

| Thioperamide | Reference Imidazole Antagonist | Guinea Pig H₃R | pA₂ = 8.67 | [1] |

Experimental Protocols

General Synthetic Protocol for N-Alkylation of 4-Hydroxypiperidine Ethers

This protocol describes a common method for synthesizing H₃R antagonists by functionalizing the piperidine nitrogen.

-

Intermediate Preparation: Synthesize the key ether intermediate, such as N-methyl-5-[(piperidin-4-yl)oxy]-N-propylpentan-1-amine, typically by hydrogenation of its N-benzyl protected precursor using a palladium on charcoal catalyst in ethanol.[1]

-

Dissolution: Dissolve the amine intermediate (1.0 equivalent) and a tertiary amine base like triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane.

-

Cooling: Cool the reaction mixture to 0°C in an ice bath under an inert atmosphere (e.g., argon).

-

Acyl Chloride Addition: Slowly add the desired acyl chloride (e.g., 2-phenylacetyl chloride, 1.2 equivalents) to the stirred mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding an aqueous solution of potassium carbonate (K₂CO₃). Extract the aqueous layer multiple times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography.

-

Final Reduction: Reduce the purified amide to the final amine product using a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent (e.g., THF).[3]

Functional Assay: [³⁵S]GTPγS Binding for H₃R Antagonism

This functional assay measures the ability of a compound to inhibit agonist-stimulated G-protein activation.[6][7]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the recombinant human H₃ receptor (e.g., HEK-293T cells).[4]

-

Reaction Buffer: Prepare an assay buffer containing 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, at pH 7.4.

-

Incubation Mixture: In a final volume of 1 mL, incubate cell membranes (5–10 µg protein) with 0.05 nM [³⁵S]GTPγS, 10 µM GDP, a known H₃R agonist (e.g., (R)-(-)-α-methylhistamine), and various concentrations of the antagonist test compound.

-

Incubation: Incubate the mixture for 60 minutes at 25°C.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [³⁵S]GTPγS.

-

Quantification: Wash the filters with ice-cold buffer, and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the antagonist by plotting the percent inhibition of agonist-stimulated binding against the antagonist concentration. This can be converted to an antagonist affinity constant (Kₑ or Kₐ).

Visualizations

Mechanism of H₃R Antagonism

Class 2: Opioid Receptor Modulators

The 4-hydroxypiperidine scaffold, particularly the 4-(3-hydroxyphenyl)piperidine core, is integral to a class of potent and selective opioid receptor antagonists.[8] Unlike classical opioid antagonists like naloxone, where antagonist activity depends on the N-substituent, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are pure antagonists regardless of the N-substituent.[8] These compounds are invaluable tools for studying the opioid system and have therapeutic potential for conditions like opioid-induced constipation.

Quantitative Data: Opioid Receptor Antagonist Potency

The following table summarizes the antagonist potency (Kₑ values) of representative 4-(3-hydroxyphenyl)piperazine analogs, which share a similar pharmacophore with the piperidine series, at cloned human opioid receptors as determined by the [³⁵S]GTPγS functional assay.

| Compound ID | N-Substituent | μ-OR Kₑ (nM) | δ-OR Kₑ (nM) | κ-OR Kₑ (nM) | Reference |

| 5a | Phenylpropyl | 8.47 | 34.3 | 36.8 | [8] |

| 5b | Phenylpropyl (3R-methyl) | 0.88 | 13.4 | 4.09 | [8] |

| 5c | Phenylpropyl (3S-methyl) | 1.01 | 6.99 | 1.57 | [8] |

| 5f | Methyl (2S-methyl) | 1.95 | 36.4 | 14.2 | [8] |

| Naltrexone (1b) | Cyclopropylmethyl | 0.22 | 1.13 | 0.54 | [8] |

Experimental Protocols

General Synthetic Protocol for 1-Substituted 4-(3-Hydroxyphenyl)piperazines

This protocol outlines the synthesis of opioid antagonists based on a related piperazine core, demonstrating the key reductive amination step.[8]

-

Precursor Synthesis: Prepare the appropriate 1-(3-methoxyphenyl)piperazine precursor.

-

Demethylation: Demethylate the precursor by refluxing with concentrated hydrobromic acid (HBr) or treating with boron tribromide (BBr₃) to yield the key 1-(3-hydroxyphenyl)piperazine intermediate.

-

Reductive Amination:

-

Dissolve the intermediate (1.0 equivalent) and an aldehyde (e.g., 3-phenylpropionaldehyde, 1.1 equivalents) in a suitable solvent like 1,2-dichloroethane.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents).

-

Stir the reaction at room temperature for 12-24 hours until completion.

-

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Dry, filter, and concentrate the organic extracts. Purify the final compound using column chromatography or crystallization.

Functional Assay: Opioid Receptor [³⁵S]GTPγS Binding

The protocol is analogous to the one described for the H₃ receptor, with specific reagents tailored for opioid receptors.[2][9]

-

Membranes: Use cell membranes from lines expressing cloned human μ, δ, or κ opioid receptors (e.g., CHO cells).[2]

-

Agonist: Use a standard agonist for the receptor subtype being tested (e.g., DAMGO for μ-opioid receptor, DPDPE for δ-opioid receptor, U69,593 for κ-opioid receptor).[10]

-

Procedure: Follow the incubation, termination, and quantification steps as detailed in the H₃R protocol.

-

Analysis: Calculate the Kₑ values for the antagonists from the IC₅₀ values obtained in the presence of a fixed concentration of the respective agonist.

Visualizations

General Drug Discovery Workflow

Class 3: Analgesics Based on 4-Aryl-4-hydroxypiperidine

The 4-aryl-4-hydroxypiperidine scaffold is another critical structure, famously found as a core metabolite of the antipsychotic drug Haloperidol (4-(4-chlorophenyl)-4-hydroxypiperidine).[11][12] This core has also been explored for the development of novel analgesic compounds.[13] Modifications, particularly substitutions on the piperidine nitrogen, can lead to derivatives with significant analgesic activity.[13][14]

Quantitative Data: Analgesic Activity

Quantitative data for this class is often presented as a measure of analgesic effect in animal models, such as the tail flick test, rather than in vitro binding affinities. The results are typically qualitative, noting "significant activity" compared to a standard drug like Pethidine.

| Compound Class | Core Structure | Assay | Dose (i.m.) | Result | Reference |

| Series 2-5 | N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine | Tail Flick Test (Rat) | 50 mg/kg | Significant analgesic activity | [13][15][16] |

| Pethidine | Reference Opioid Analgesic | Tail Flick Test (Rat) | - | Standard for comparison | [13][16] |

Experimental Protocols

General Synthetic Protocol for N-Substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives

-

Starting Material: Begin with 4-(4'-chlorophenyl)-4-hydroxypiperidine.

-

Reaction Setup: Dissolve the starting material (1.0 equivalent) in a suitable solvent like acetone or DMF.

-

Base Addition: Add an appropriate base, such as anhydrous potassium carbonate (K₂CO₃), to the mixture.

-

Alkylating Agent: Add the desired alkylating agent (e.g., a substituted phenacyl halide) to the reaction mixture.

-

Reaction Conditions: Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the final product.

In Vivo Assay: Tail Flick Test for Analgesic Activity

The tail flick test is a standard method for assessing centrally-mediated analgesia in rodents.[13][14]

-

Animal Acclimation: Acclimate male Wistar rats or mice to the testing environment and apparatus.

-

Baseline Latency: Establish a baseline tail flick latency for each animal. This involves focusing a beam of radiant heat onto the animal's tail and recording the time it takes for the animal to "flick" its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound (e.g., 50 mg/kg) or a vehicle control via a specified route (e.g., intramuscularly, i.m.). A positive control group receiving a known analgesic like Pethidine or morphine is also included.[13][17]

-

Post-Treatment Latency: Measure the tail flick latency at set time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: Analgesic activity is determined by a statistically significant increase in the tail flick latency compared to the vehicle control group. The data can be expressed as the percentage of maximal possible effect (% MPE).

Visualizations

Dopamine D2 Receptor Antagonism (Mechanism of Haloperidol)

References

- 1. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 3. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Human Metabolome Database: Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902) [hmdb.ca]

- 13. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. squ.elsevierpure.com [squ.elsevierpure.com]

- 17. researchgate.net [researchgate.net]

The Versatile Scaffold: Unlocking the Agrochemical Potential of 4-Hydroxypiperidine Hydrochloride

A Technical Guide for Researchers and Agrochemical Professionals

Introduction: The ever-present challenge of ensuring global food security necessitates the development of novel and effective agrochemicals. In the quest for new herbicides, fungicides, and insecticides, chemists are increasingly turning to versatile molecular building blocks that offer a foundation for diverse and potent active ingredients. 4-Hydroxypiperidine hydrochloride, a readily available and synthetically tractable starting material, has emerged as a promising scaffold for the generation of a wide array of agrochemically active compounds. This technical guide provides an in-depth exploration of the potential applications of this compound in the agrochemical sector, summarizing key data, outlining experimental approaches, and visualizing synthetic pathways.

Fungicidal Applications: Targeting Key Fungal Pathogens

Derivatives of 4-hydroxypiperidine have demonstrated significant potential in the development of novel fungicides, with several classes of compounds exhibiting potent activity against a range of economically important plant pathogens.

Piperidine-4-carbohydrazide Derivatives

A notable class of fungicides derived from a piperidine scaffold are the piperidine-4-carbohydrazide derivatives. These compounds have shown excellent in vitro and in vivo efficacy against several fungal species. For example, compounds A13 and A41 have demonstrated superior activity against Rhizoctonia solani and Verticillium dahliae when compared to commercial standards like Chlorothalonil and Boscalid[1].

Table 1: In Vitro Fungicidal Activity of Piperidine-4-carbohydrazide Derivatives [1]

| Compound | Target Fungus | EC50 (µg/mL) |

| A13 | Rhizoctonia solani | 0.83 |

| A41 | Rhizoctonia solani | 0.88 |

| A13 | Verticillium dahliae | 1.12 |

| A41 | Verticillium dahliae | 3.20 |

| Chlorothalonil (Control) | Rhizoctonia solani | 1.64 |

| Boscalid (Control) | Rhizoctonia solani | 0.96 |

| Carbendazim (Control) | Verticillium dahliae | 19.3 |

| Chlorothalonil (Control) | Verticillium dahliae | 11.0 |

Mechanism of Action: The fungicidal activity of these compounds is attributed to the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Compound A13 , for instance, exhibited an IC50 value of 6.07 µM for SDH inhibition[1]. This targeted action disrupts the pathogen's energy production, leading to its death.

References

Methodological & Application

Application Notes: Synthesis of 4-Hydroxypiperidine Hydrochloride from N-Boc-4-hydroxypiperidine

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, particularly in the pharmaceutical industry.[1] Its stability under a variety of reaction conditions and its facile removal under mild acidic conditions make it ideal for multi-step syntheses of complex molecules.[1] The deprotection of N-Boc-4-hydroxypiperidine is a critical step in the synthesis of numerous pharmaceutical intermediates, as the resulting 4-hydroxypiperidine scaffold is a key structural motif in a wide range of biologically active compounds.[2] This document provides a detailed protocol for the efficient synthesis of 4-Hydroxypiperidine hydrochloride via the acid-catalyzed deprotection of N-Boc-4-hydroxypiperidine.

Reaction Principle

The removal of the Boc group is achieved through acidolysis. The reaction mechanism involves the protonation of the carbamate oxygen by a strong acid, such as hydrogen chloride (HCl).[1] This is followed by the fragmentation of the protonated intermediate, which leads to the formation of the highly stable tert-butyl cation and a carbamic acid. The carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide and yielding the protonated piperidine amine as its hydrochloride salt.[1]

Experimental Protocol

This protocol describes the synthesis of this compound from N-Boc-4-hydroxypiperidine using a saturated solution of hydrogen chloride in 1,4-dioxane.

Materials and Reagents:

-

N-Boc-4-hydroxypiperidine (tert-butyl 4-hydroxypiperidine-1-carboxylate)

-

Saturated solution of HCl in 1,4-dioxane (e.g., 4M HCl in dioxane)

-

Anhydrous 1,4-dioxane (if preparing the HCl solution)

-

Diethyl ether or other suitable solvent for trituration (optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Fume hood

-

Rotary evaporator

-

Standard glassware (beakers, graduated cylinders)

-

Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

-

Reaction Setup: In a round-bottom flask, place N-Boc-4-hydroxypiperidine (1.0 eq.).

-

Reagent Addition: Under a fume hood, add a saturated solution of HCl in 1,4-dioxane to the flask. A typical ratio is 6 mL of solution per gram of starting material.[3]

-

Reaction: Stir the resulting mixture at room temperature (approx. 20°C) for 2 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[3] This will remove the solvent and excess HCl, yielding the crude product.

-

Purification (Optional): The resulting solid can be triturated with a solvent like diethyl ether to remove any non-polar impurities, followed by filtration to collect the purified product.

-